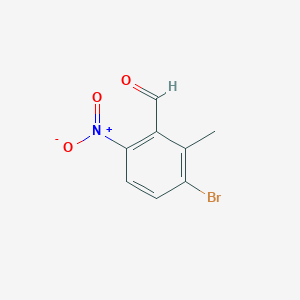
3-(2-aminoethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethoxy)propan-1-ol is a multi-functional amine compound with the molecular formula C5H13NO2 and a molar mass of 119.16 g/mol. It contains a 2-aminoethoxy group attached to a propanol molecule and is classified as a primary amine, meaning it has a nitrogen atom attached to two hydrogen atoms and an organic group. This compound is a clear, colorless liquid with a slightly sweet odor and is water-soluble.
Preparation Methods
3-(2-aminoethoxy)propan-1-ol can be synthesized via a two-step process. In the first step, propylene oxide is reacted with ammonia to form 3-amino-1-propanol. In the second step, ethylene oxide is added to the 3-amino-1-propanol to form this compound. This compound can also be produced industrially using similar methods, ensuring high purity and yield.
Chemical Reactions Analysis
3-(2-aminoethoxy)propan-1-ol undergoes various chemical reactions, including nucleophilic substitution reactions. Common reagents used in these reactions include halides and acids. The reactions tend to proceed mainly through the nitrogen atom, leading to the formation of various derivatives. Major products formed from these reactions include substituted amines and alcohols.
Scientific Research Applications
3-(2-aminoethoxy)propan-1-ol finds applications in various fields of research such as chemical biology, materials science, and pharmacology. It is used as a building block for drug development, a surfactant for emulsion polymerization, and as a stabilizer for nanoparticles. Additionally, it plays a vital role in the synthesis of various organic compounds and is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)propan-1-ol involves its ability to undergo nucleophilic substitution reactions, primarily through the nitrogen atom. This allows it to interact with various molecular targets and pathways, leading to the formation of different derivatives. Its unique chemical structure enables it to act as a stabilizer and surfactant, making it useful in various industrial applications.
Comparison with Similar Compounds
3-(2-aminoethoxy)propan-1-ol can be compared with other similar compounds such as 3-amino-1-propanol and 2-aminoethanol. While all these compounds contain an amino group, this compound is unique due to the presence of both an amino and an ethoxy group attached to the propanol molecule. This unique structure gives it distinct properties and makes it suitable for specific applications in research and industry.
Similar Compounds::- 3-amino-1-propanol
- 2-aminoethanol
Properties
CAS No. |
859874-55-8 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



